molecular formula C19H24N4O5S B255715 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide

Katalognummer B255715
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: DTLWRBYTOFBODM-WJDWOHSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide is a thiazolidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Wissenschaftliche Forschungsanwendungen

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide has shown potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anticancer, antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory and antimicrobial activities. Additionally, this compound has been shown to modulate various enzymes involved in cellular processes, such as cyclooxygenase-2 and matrix metalloproteinases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways and enzymes involved in cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

For research on 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide include the development of more efficient synthesis methods, the investigation of its potential as a diagnostic agent for Alzheimer's disease, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesemethoden

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide can be synthesized using different methods, including the condensation reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate and subsequent cyclization with chloroacetyl chloride. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction with chloroacetyl chloride and subsequent cyclization with N-methylpiperazine.

Eigenschaften

Produktname

2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide

Molekularformel

C19H24N4O5S

Molekulargewicht

420.5 g/mol

IUPAC-Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C19H24N4O5S/c1-21-6-8-22(9-7-21)20-17(24)12-23-18(25)16(29-19(23)26)11-13-4-5-14(27-2)15(10-13)28-3/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24)/b16-11-

InChI-Schlüssel

DTLWRBYTOFBODM-WJDWOHSUSA-N

Isomerische SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O

SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O

Kanonische SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.